2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O2/c7-4-2-9-6-5(10-4)3(1-8-6)11(12)13/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKDSESFZOLVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 7 Nitro 5h Pyrrolo 2,3 B Pyrazine and Analogues
Strategies for Pyrrolo[2,3-b]pyrazine Core Construction
The formation of the fused pyrrolo[2,3-b]pyrazine ring system is the foundational step in synthesizing the target compound and its derivatives. Various synthetic strategies have been developed to achieve this, ranging from classical cyclization reactions to modern palladium-catalyzed cross-coupling reactions.
Cyclization Reactions and Ring Annulation
Cyclization and ring annulation reactions are fundamental to the formation of the pyrrolo[2,3-b]pyrazine core. These methods typically involve the construction of one of the heterocyclic rings onto a pre-existing ring. A common approach involves the use of substituted pyrazines or pyrroles as starting materials, which then undergo intramolecular reactions to form the fused bicyclic system. researchgate.netrsc.org
One notable strategy is the synthesis of 7-azaindoles (1H-pyrrolo[2,3-b]pyridines), which are structurally related to the pyrrolo[2,3-b]pyrazine core. These can be prepared through methods like the Fischer indole (B1671886) synthesis or the Larock indole synthesis, which often require transition metal catalysts and high temperatures. nih.govchemrxiv.org A more recent and scalable approach for the synthesis of 7-azaindolines and 7-azaindoles utilizes O-vinylhydroxylamines as ring-annulation reagents. nih.govchemrxiv.org This method involves the N-arylation of aza-arene N-oxides with O-vinylhydroxylamines, which triggers a nih.govnih.gov-sigmatropic rearrangement, followed by rearomatization and cyclization to yield 7-azaindolines. These can then be dehydrated to form the corresponding 7-azaindoles. nih.govchemrxiv.org
Another approach involves a tandem hydroamination-SNAr sequence to create dihydropyrrolopyridazines and dihydropyrrolopyrazines under mild, catalyst-free conditions. researchgate.net The synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties has also been achieved through intramolecular nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole (B145914) esters. beilstein-journals.org
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki, Buchwald–Hartwig)
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of heterocyclic compounds, including the pyrrolo[2,3-b]pyrazine scaffold. rsc.orgrsc.org These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
The Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a key method for constructing the pyrrolo[2,3-b]pyrazine core. nih.govorganic-chemistry.org This reaction is often used to introduce an alkyne substituent onto a pyrazine (B50134) ring, which can then undergo an intramolecular cyclization to form the fused pyrrole ring. nih.govrsc.org For instance, 6-substituted-5H-pyrrolo[2,3-b]pyrazines can be synthesized from N-(3-chloropyrazin-2-yl)-methanesulfonamide through a Sonogashira coupling with various acetylenes, followed by a base-induced cyclization. rsc.org The synthesis of 7-azaindole (B17877) derivatives can also be achieved via a Sonogashira coupling of 2-amino-3-iodopyridine (B10696) with various alkynes, followed by a C-N cyclization. organic-chemistry.org
The Suzuki coupling is another powerful palladium-catalyzed reaction that is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. In the context of pyrrolo[2,3-b]pyrazine synthesis, the Suzuki reaction can be used to introduce aryl or heteroaryl substituents onto the heterocyclic core. acs.org For example, the Suzuki cross-coupling of arylboronic acids with 6-bromo- and 6,8-dibromo-3,4-dihydropyrrolo[1,2-a]pyrazines has been shown to produce 6-substituted and 6,8-disubstituted products in good yields. acs.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. This reaction is particularly useful for introducing amino groups onto the pyrrolo[2,3-b]pyrazine scaffold. While amination of chloropyrazines can often be achieved through nucleophilic aromatic substitution, palladium catalysis is required for less reactive substrates. rsc.org For instance, a variety of cyclic secondary amines have been successfully incorporated at the C-6 position of 6-bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine using a palladium catalyst with BINAP as a ligand. acs.org
| Reaction | Description | Typical Substrates | Key Application |
|---|---|---|---|
| Sonogashira Coupling | Forms C-C bonds between terminal alkynes and aryl/vinyl halides. | Halogenated pyrazines and terminal alkynes. | Construction of the pyrrole ring via intramolecular cyclization of an alkyne-substituted pyrazine. nih.govrsc.org |
| Suzuki Coupling | Forms C-C bonds between organoboron compounds and halides. | Halogenated pyrrolo[2,3-b]pyrazines and aryl/heteroarylboronic acids. | Introduction of aryl or heteroaryl substituents onto the core structure. acs.orgacs.org |
| Buchwald-Hartwig Amination | Forms C-N bonds between an amine and an aryl halide. | Halogenated pyrrolo[2,3-b]pyrazines and primary/secondary amines. | Introduction of amino groups onto the heterocyclic scaffold. rsc.orgacs.org |
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. This reaction is particularly effective for electron-deficient aromatic systems, making it a viable strategy for the functionalization of the pyrrolo[2,3-b]pyrazine core. researchgate.net The rate of SNAr reactions is influenced by the nature of the leaving group, with the typical order of reactivity being F > NO2 > Cl ≈ Br > I. nih.gov
In the synthesis of pyrrolo[2,3-b]pyrazine analogues, SNAr can be used to introduce a variety of substituents, including amines, alkoxides, and thiolates, onto the pyrazine ring. researchgate.net For example, the reaction of heteroaryl chlorides in the pyrimidine, pyrazine, and quinazoline (B50416) series with amines in water in the presence of KF can result in a facile SNAr reaction and N-arylation. researchgate.net The efficiency of these reactions can be enhanced by using elevated temperatures, sometimes under pressure in a closed vessel, which can lead to reaction rates comparable to those in dipolar apathetic solvents. acsgcipr.org
Catalyst-Free and Green Chemistry Methodologies
In recent years, there has been a growing emphasis on the development of catalyst-free and green chemistry methodologies for the synthesis of heterocyclic compounds. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.
One example of a catalyst-free approach is the one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds to form the 7-azaindole framework. acs.org This method allows for the creation of diverse and highly substituted 7-azaindole derivatives. Another catalyst-free method involves the synthesis of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives through aza-Diels-Alder reactions. researchgate.net
Furthermore, the use of alternative energy sources like microwave irradiation has been shown to be more efficient than classical heating in the solvent-free synthesis of new C-3-substituted azaindoles. researchgate.net Iron-catalyzed cyclization of o-haloaromatic amines and terminal alkynes under microwave irradiation provides an efficient route to 7-azaindoles. researchgate.net These green chemistry approaches offer more sustainable and environmentally friendly alternatives to traditional synthetic methods.
Regioselective Introduction of Bromine and Nitro Groups
Once the pyrrolo[2,3-b]pyrazine core has been constructed, the next critical step is the regioselective introduction of the bromine and nitro functional groups to yield 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine. The precise placement of these groups is crucial for the compound's intended properties and biological activity.
Bromination Strategies for Pyrrolo[2,3-b]pyrazine Scaffolds
The introduction of a bromine atom onto the pyrrolo[2,3-b]pyrazine scaffold is typically achieved through electrophilic bromination. The position of bromination is directed by the electronic properties of the heterocyclic ring system. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyrazine ring.
A mild and efficient method for the 3-bromination of azaindoles and diazaindoles has been developed using copper(II) bromide in acetonitrile (B52724) at room temperature. researchgate.net Enzymatic halogenation offers a green chemistry alternative, with a thermostable RebH variant capable of brominating indoles and azaindoles at the C3 position. nih.gov
Nitration Reactions on the Pyrrolo[2,3-b]pyrazine Ring System
Nitration of the pyrrolo[2,3-b]pyrazine core is a key step for introducing a nitro group, which serves as a versatile handle for further chemical transformations. The pyrrolo[2,3-b]pyrazine system, an analogue of deazapurine, possesses a unique electronic landscape. The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms, while the fused pyrrole ring is comparatively electron-rich, making it the primary site for electrophilic aromatic substitution.
The regioselectivity of electrophilic substitution on the 2-bromo-5H-pyrrolo[2,3-b]pyrazine ring system is dictated by the electronic properties of the bicyclic core. The pyrrole moiety is significantly more activated towards electrophiles than the pyrazine moiety. Within the pyrrole ring, the C7 position is the most electron-rich and sterically accessible site for electrophilic attack.
The mechanism for electrophilic nitration involves the attack of the nitronium ion (NO₂⁺) on the aromatic ring. imist.ma The formation of the intermediate sigma complex (Wheland intermediate) is typically the rate-determining step. imist.ma The stability of this intermediate governs the regiochemical outcome. Attack at C7 allows the positive charge to be delocalized effectively across the pyrrole ring without disrupting the aromaticity of the pyrazine ring, making it the most favored pathway.
Table 1: Regioselectivity in Electrophilic Substitution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine
| Electrophile | Reagent | Position of Substitution | Product |
| I⁺ | N-Iodosuccinimide (NIS) | C7 | 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine |
| NO₂⁺ (Predicted) | HNO₃/H₂SO₄ | C7 | This compound |
The conditions for the nitration of heterocyclic systems must be carefully controlled to achieve optimal yield and selectivity while avoiding potential side reactions. Typical nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, generate the highly reactive nitronium ion. imist.ma
For a substrate like 2-bromo-5H-pyrrolo[2,3-b]pyrazine, the reaction conditions would need to be finely tuned.
Temperature: The reaction is typically performed at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the reaction and prevent over-nitration or degradation of the sensitive heterocyclic ring system.
Acid Concentration: The ratio of sulfuric acid to nitric acid is crucial. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion. However, excessively harsh acidic conditions can lead to decomposition of the starting material.
Reaction Time: Monitoring the reaction progress via techniques like Thin-Layer Chromatography (TLC) is essential to ensure complete consumption of the starting material while minimizing the formation of byproducts.
Unoptimized conditions could lead to lower yields or the formation of undesired isomers and polynitrated products. The electron-withdrawing nature of the bromo and pyrazine moieties deactivates the ring somewhat, but the activating effect of the pyrrole nitrogen makes the system susceptible to harsh reaction conditions.
Multi-Step Synthetic Sequences and Yield Optimization
A plausible synthetic route involves:
Formation of the Pyrrolo[2,3-b]pyrazine Core: Building the bicyclic system from acyclic or monocyclic precursors.
Protection of the Pyrrole Nitrogen: Introduction of a protecting group, such as a tosyl (Ts) group, on the pyrrole nitrogen (N5). This step is crucial for yield optimization as it enhances the stability of the intermediate, improves its solubility in organic solvents, and can prevent unwanted side reactions in subsequent steps.
Electrophilic Bromination: Introduction of the bromine atom at the C2 position.
Electrophilic Nitration: Introduction of the nitro group at the C7 position.
Deprotection: Removal of the N5 protecting group to yield the final product.
Precursor Synthesis and Intermediate Isolation
The synthesis of the target compound relies on the availability of key precursors and the efficient isolation of intermediates. A primary precursor is 2-bromo-5H-pyrrolo[2,3-b]pyrazine. A robust method for its synthesis involves the preparation of its N-tosylated derivative, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, which is a stable, crystalline solid that is easily handled and purified. google.com
A patented method describes a one-pot synthesis starting from 3-[(trimethylsilyl)ethynyl]-5-bromopyrazin-2-amine. google.com This precursor undergoes base-mediated intramolecular cyclization, followed by in-situ protection with p-toluenesulfonyl chloride (TsCl).
Table 2: Synthesis of Key Intermediate 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine google.com
| Step | Reactant | Reagents | Solvent | Conditions | Product |
| Cyclization / Tosylation | 3-[(trimethylsilyl)ethynyl]-5-bromopyrazin-2-amine | 1. Sodium tert-butoxide (t-BuONa)2. p-Toluenesulfonyl chloride (TsCl) | N,N-dimethylacetamide (DMAc) | 1. 90-100 °C, 0.5h2. Room Temp, 0.5h | 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine |
Chemical Reactivity and Derivatization Studies of 2 Bromo 7 Nitro 5h Pyrrolo 2,3 B Pyrazine
Reactivity of the Bromine Substituent
The bromine atom at the C2 position of the pyrazine (B50134) ring is a key handle for introducing molecular diversity. Its reactivity is dominated by transition metal-catalyzed cross-coupling reactions and nucleophilic displacement, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions at the C2 Position
The C2-bromo substituent readily participates in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is particularly effective for creating C-C bonds. While specific examples for 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine are not extensively detailed in publicly available literature, the reactivity of the closely related 2-bromo-pyrazines is well-documented and serves as a reliable precedent.
These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent like 1,4-dioxane (B91453) or DMF. The reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl groups at the C2 position. For instance, the Suzuki coupling of 2,5-dibromo-3-methoxypyrazine (B1588872) with protected indolylboronic acids demonstrates the regioselective displacement of a bromine atom on the pyrazine core. rsc.org The general applicability of this reaction is widely used to synthesize substituted biphenyls and polyolefins. wikipedia.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Pyrazines
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |
| Bromo-Pyrazine Derivative | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Aryl-Pyrazine |
| Bromo-Pyrazine Derivative | Heteroarylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 2-Heteroaryl-Pyrazine |
| Bromo-Pyrazine Derivative | Vinylboronic Ester | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 2-Vinyl-Pyrazine |
Nucleophilic Displacement Reactions
The electron-deficient nature of the pyrazine ring, further activated by the nitro group, facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. The bromine atom serves as an effective leaving group, allowing for its displacement by a variety of nucleophiles.
Common nucleophiles for this transformation include amines, alkoxides, and thiols. For example, related 2-bromo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine can undergo amination reactions where the bromo group is replaced by an amino group. smolecule.com These reactions are typically carried out in a polar aprotic solvent, and the rate can be enhanced by heating. This pathway provides a direct method for introducing diverse functional groups that can alter the electronic and steric properties of the molecule.
Reactivity of the Nitro Substituent
The nitro group at the C7 position is a strong electron-withdrawing group that significantly influences the reactivity of the pyrrolopyrazine core. Its primary role in derivatization is as a precursor to an amino group, which can then be further functionalized.
Reduction of the Nitro Group
The reduction of the C7-nitro group to a primary amine is a common and crucial transformation in the derivatization of this compound. This reaction unlocks a key position for further modification. A variety of reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups.
A documented method for this reduction involves the use of zinc powder in a mixed solvent system of methanol (B129727) and saturated aqueous ammonium (B1175870) chloride. rsc.org This procedure provides a mild and efficient way to obtain the corresponding 7-amino derivative, 2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine.
Table 2: Experimental Conditions for the Reduction of the Nitro Group
| Starting Material | Reagent | Solvent System | Temperature | Reaction Time | Product |
| This compound | Zinc powder | Methanol / Saturated aq. NH₄Cl (2:1) | Room Temperature | 10 minutes | 2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine |
Potential for Further Functionalization
Once the nitro group is reduced to an amine, this new functional group opens up a vast array of possibilities for subsequent reactions. The resulting 7-amino-pyrrolopyrazine can undergo acylation, alkylation, sulfonylation, or serve as a nucleophile in coupling reactions.
For instance, the newly formed amino group can be protected in-situ to facilitate further transformations at other positions of the molecule. A common protecting group strategy involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a stable tert-butyl carbamate (B1207046) derivative. Specifically, after the zinc-mediated reduction of this compound, the addition of Boc₂O to the reaction mixture yields tert-butyl (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)carbamate. rsc.org This protected intermediate can then be used in subsequent cross-coupling or nucleophilic substitution reactions at the C2 position.
Modifications at the Pyrrole (B145914) Nitrogen (N5)
The N5 position of the pyrrole ring possesses an acidic proton that can be removed by a base, allowing for functionalization through alkylation, arylation, or acylation. This modification is crucial for modulating the compound's solubility, steric profile, and biological activity.
A common strategy for modifying the N5 position is sulfonylation. For example, the related compound 2-bromo-5H-pyrrolo[2,3-b]pyrazine can be readily converted to 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The tosyl group serves as a robust protecting group that can be removed under specific conditions if needed.
Furthermore, N-arylation can be achieved through copper-catalyzed coupling reactions. Methods using copper(I) iodide (CuI) in combination with a diamine ligand have proven effective for the N-arylation of various nitrogen-containing heterocycles, including pyrroles, with aryl iodides or bromides. organic-chemistry.org This approach allows for the introduction of diverse aromatic systems directly onto the pyrrole nitrogen, significantly expanding the structural diversity of the pyrrolo[2,3-b]pyrazine scaffold.
Electrophilic and Nucleophilic Character of the Pyrrolo[2,3-b]pyrazine Core
The pyrrolo[2,3-b]pyrazine ring system, an isostere of purine (B94841), possesses a unique electronic architecture. The pyrazine moiety, with its two nitrogen atoms, is inherently electron-deficient, which significantly influences the reactivity of the fused pyrrole ring. This electron deficiency in the pyrazine ring tends to draw electron density from the pyrrole ring, thereby reducing its aromaticity and susceptibility to electrophilic attack compared to simple pyrroles.
Conversely, the electronic landscape of this compound makes it highly susceptible to nucleophilic attack. The bromine atom at the 2-position of the electron-deficient pyrazine ring serves as an excellent leaving group. The presence of the adjacent nitrogen atoms and the additional deactivating effect of the nitro group on the pyrrole ring makes the C2-carbon atom highly electrophilic and thus a prime target for nucleophilic substitution reactions.
This pronounced electrophilic character at the C2-position opens up a plethora of possibilities for derivatization, allowing for the introduction of a wide range of functional groups through nucleophilic displacement of the bromide.
Derivatization Studies
The reactivity of the C2-bromo substituent has been exploited in various derivatization studies, primarily through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. These transformations are instrumental in creating libraries of novel compounds for biological screening.
Nucleophilic Aromatic Substitution (SNAr) Reactions:
The electron-deficient nature of the pyrazine ring facilitates SNAr reactions at the C2-position. A variety of nucleophiles, including amines, alcohols, and thiols, can displace the bromide under relatively mild conditions. For instance, the reaction with various amines leads to the formation of 2-amino-7-nitro-5H-pyrrolo[2,3-b]pyrazine derivatives, which are of significant interest in drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions:
The C2-bromo functionality also serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of aryl, heteroaryl, and amino moieties at the 2-position.
The following interactive table summarizes representative derivatization reactions of the this compound core, based on established reactivity patterns of similar heterocyclic systems.
| Reaction Type | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| Buchwald-Hartwig Amination | Amine (e.g., aniline), Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3), Solvent (e.g., dioxane), Heat | 2-Amino-7-nitro-5H-pyrrolo[2,3-b]pyrazine derivative | Versatile method for forming C-N bonds. |
| Suzuki-Miyaura Coupling | Arylboronic acid (e.g., phenylboronic acid), Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3), Solvent (e.g., DME/H2O), Heat | 2-Aryl-7-nitro-5H-pyrrolo[2,3-b]pyrazine derivative | Enables the introduction of various aryl and heteroaryl groups. |
| Nucleophilic Substitution with Amines | Primary or secondary amine, Solvent (e.g., EtOH or DMF), Heat | 2-Amino-7-nitro-5H-pyrrolo[2,3-b]pyrazine derivative | Direct displacement of the bromide by an amine nucleophile. |
Advanced Spectroscopic and Structural Characterization Techniques in Pyrrolo 2,3 B Pyrazine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine, a combination of ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments provides a comprehensive picture of its structure.
In a typical ¹H NMR spectrum, one would expect to observe distinct signals for the protons on the pyrrolo[2,3-b]pyrazine core. The proton on the pyrrole (B145914) ring (C6-H) and the proton on the pyrazine (B50134) ring (C3-H) would likely appear as singlets in the aromatic region of the spectrum, with their exact chemical shifts influenced by the electron-withdrawing effects of the bromo and nitro substituents. The N-H proton of the pyrrole ring would also present a characteristic signal, which may be broad and its chemical shift can be solvent-dependent.
The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. The chemical shifts of the carbons would be significantly affected by the attached heteroatoms and functional groups. For instance, the carbon atom attached to the bromine (C2) and the carbon atom attached to the nitro group (C7) would exhibit characteristic shifts. DEPT experiments (DEPT-90 and DEPT-135) would be instrumental in distinguishing between CH, CH₂, and CH₃ groups, although for this specific molecule, it would primarily confirm the presence of CH groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and serves as an illustrative example of what would be expected. Actual experimental values are required for definitive assignment.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~110-120 |
| C3 | ~8.0-8.5 | ~140-150 |
| C3a | - | ~125-135 |
| C6 | ~7.5-8.0 | ~115-125 |
| C7 | - | ~145-155 |
| C7a | - | ~150-160 |
| N5-H | ~11.0-13.0 | - |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a compound. By providing a highly accurate mass-to-charge ratio (m/z) measurement, HRMS can confirm the molecular formula of this compound. The theoretical exact mass of this compound (C₆H₃BrN₄O₂) can be calculated, and the experimentally determined mass from HRMS analysis should match this value to within a few parts per million (ppm), providing strong evidence for the compound's identity. The isotopic pattern observed in the mass spectrum, particularly the characteristic signature of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), would further corroborate the presence of bromine in the molecule.
Table 2: HRMS Data for this compound (Note: This table presents expected values.)
| Molecular Formula | Calculated Exact Mass | Observed Mass (m/z) |
| C₆H₃⁷⁹BrN₄O₂ | 241.9490 | [Experimental Value] |
| C₆H₃⁸¹BrN₄O₂ | 243.9470 | [Experimental Value] |
Vibrational Spectroscopy (FT-IR, FT-Raman) in Pyrrolo[2,3-b]pyrazine Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the N-H, C-H, C=N, C=C, and N-O bonds.
The FT-IR spectrum would be expected to show a characteristic N-H stretching vibration for the pyrrole ring, typically in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The nitro group (NO₂) would exhibit strong, characteristic asymmetric and symmetric stretching bands, typically around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the heterocyclic rings would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would appear at lower frequencies, typically below 700 cm⁻¹.
Table 3: Key Vibrational Frequencies for this compound (Note: The following data is illustrative of expected vibrational bands.)
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3200-3400 | FT-IR |
| Aromatic C-H Stretch | 3000-3100 | FT-IR, FT-Raman |
| Asymmetric NO₂ Stretch | 1500-1550 | FT-IR |
| Symmetric NO₂ Stretch | 1340-1380 | FT-IR |
| C=N / C=C Stretch | 1400-1600 | FT-IR, FT-Raman |
| C-Br Stretch | < 700 | FT-IR, FT-Raman |
X-ray Crystallography for Solid-State Molecular Architecture
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. The resulting crystal structure would confirm the planar nature of the pyrrolo[2,3-b]pyrazine ring system and reveal how the molecules pack in the crystal lattice. This information is invaluable for understanding the physical properties of the compound and for designing future molecules with specific solid-state properties.
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS, column chromatography)
Chromatographic techniques are essential for both the purification and purity assessment of this compound. Column chromatography is a standard method for the purification of the compound after its synthesis, typically using silica (B1680970) gel as the stationary phase and a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) as the mobile phase.
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to determine the purity of the final compound. A typical HPLC analysis would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity is determined by the percentage of the total peak area that corresponds to the main product peak.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This powerful hyphenated technique allows for the confirmation of the molecular weight of the compound corresponding to the main peak in the chromatogram, providing an additional layer of confidence in its identity and purity.
Table 4: Illustrative Chromatographic Conditions for Purity Analysis
| Technique | Stationary Phase | Mobile Phase | Detection |
| HPLC | C18 silica gel | Acetonitrile/Water gradient | UV (e.g., 254 nm) |
| LC-MS | C18 silica gel | Acetonitrile/Water with 0.1% Formic Acid | UV and Mass Spectrometry (ESI+) |
Computational and Theoretical Investigations of 2 Bromo 7 Nitro 5h Pyrrolo 2,3 B Pyrazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.net Calculations are typically performed to optimize the molecular geometry and to determine various electronic properties. For molecules like 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine, DFT can provide insights into how the bromo and nitro substituents affect the electron distribution and reactivity of the core pyrrolopyrazine ring system. researchgate.net These calculations serve as the foundation for more advanced computational analyses. nih.govchemrxiv.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. nih.gov For a compound like this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions, respectively. This information is vital for understanding potential reaction mechanisms and intermolecular interactions.
While general principles can be applied, specific DFT calculations detailing the HOMO-LUMO energies and orbital distributions for this compound are not available in the reviewed literature. A representative table of how such data would be presented is shown below.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | Data Not Available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data Not Available | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Data Not Available | LUMO - HOMO Energy Difference |
DFT calculations are instrumental in mapping potential reaction pathways and identifying the associated transition states. chemrxiv.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a chemical reaction can be constructed. This allows researchers to determine the activation energy (the energy barrier that must be overcome for a reaction to occur) and to predict the most favorable reaction mechanism. For this compound, this could be applied to predict its metabolic fate, degradation pathways, or its reactivity in synthetic transformations. However, specific studies predicting reaction pathways and transition states for this molecule were not identified in the available literature.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govjetir.org This method is fundamental in structure-based drug design for predicting the binding affinity and mode of interaction between a potential drug and its biological target. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a potent inhibitor of kinases like the Fibroblast Growth Factor Receptor (FGFR). nih.govresearchgate.net
Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules over time. MD simulations provide a more dynamic picture of the ligand-receptor complex, assessing its stability and the nature of the interactions under simulated physiological conditions.
A molecular docking study of this compound against a specific protein target (e.g., a kinase) would aim to:
Identify the most likely binding pose within the protein's active site.
Determine key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
Estimate the binding affinity, often expressed as a docking score or free energy of binding.
Despite the relevance of its core structure, specific molecular docking or dynamics simulation studies featuring this compound have not been reported in the reviewed scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Guidance
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use calculated molecular descriptors (representing physicochemical properties like hydrophobicity, electronics, and steric effects) to predict the activity of new, untested compounds.
A typical QSAR study involves the following steps:
Data Set Collection: Assembling a series of molecules with known biological activities against a specific target.
Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule.
Model Development: Using statistical methods to build a regression or classification model that correlates the descriptors with the observed activity.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
QSAR models provide valuable guidance for designing new molecules with improved potency and selectivity. No specific QSAR models incorporating this compound were found in the reviewed literature. A hypothetical data table for descriptors used in a QSAR study is presented below.
| Compound | LogP (Hydrophobicity) | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Conformational Analysis and Tautomerism Studies
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the preferred conformation of a molecule is crucial as it often dictates its ability to bind to a biological target.
Tautomerism is a phenomenon where a single molecule exists in two or more readily interconvertible structures that differ in the position of a proton and the location of a double bond. For 5H-pyrrolo[2,3-b]pyrazine, tautomerism can occur involving the proton on the pyrrole (B145914) nitrogen. The relative stability of different tautomers can significantly impact the molecule's chemical properties and its interaction with biological systems. Computational methods, particularly DFT, are frequently used to calculate the relative energies of different conformers and tautomers to predict the most stable forms.
Specific conformational or tautomerism studies for this compound are not documented in the surveyed literature.
Investigation of Structure Activity Relationships Sar in Pyrrolo 2,3 B Pyrazine Derivatives for Biological Target Modulation
Design Principles for Modulating Biological Target Affinity
The design of pyrrolo[2,3-b]pyrazine derivatives as modulators of biological targets is guided by several key principles aimed at optimizing their interaction with the target protein, typically a kinase. The foundational design element is the scaffold's ability to act as a hinge-binder.
Scaffold Selection: The choice of the 5H-pyrrolo[2,3-b]pyrazine core itself is a critical design principle. Studies have shown that transitioning from other scaffolds, such as 1H-pyrazolo[4,3-b]pyridine, to the 5H-pyrrolo[2,3-b]pyrazine ring system can dramatically increase the binding activity and inhibitory potency against certain kinases, like Fibroblast Growth Factor Receptor 1 (FGFR1). mdpi.comnih.gov This enhancement is attributed to the specific hydrogen bonding and van der Waals interactions the scaffold forms with the hinge region of the kinase domain. nih.gov
Exploiting Pockets: Design strategies focus on introducing substituents at various positions of the scaffold to extend into and interact with specific pockets of the ATP-binding site, such as the solvent-exposed region or deeper hydrophobic pockets. This allows for the fine-tuning of potency and selectivity.
Pharmacophoric Hybridization: A common approach involves the rational combination of pharmacophoric elements from different known bioactive molecules to create a hybrid compound with potentially enhanced activity. mdpi.com This can involve integrating structural features from distinct inhibitors to yield compounds with dual or multi-target activity. mdpi.com
Impact of Substitution Patterns (e.g., Bromine, Nitro) on Biological Receptor Binding and Enzymatic Activity
The type and position of substituents on the pyrrolo[2,3-b]pyrazine scaffold are determinants of the compound's biological profile. The bromine and nitro groups in 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine are expected to significantly influence its receptor binding and enzymatic inhibition.
Bromine Substitution: Halogen atoms, including bromine, are frequently incorporated into kinase inhibitors to enhance potency and modulate physicochemical properties. mdpi.com
Binding Affinity: A bromine atom can form halogen bonds with backbone carbonyls or other electron-rich atoms in the active site, providing an additional stabilizing interaction that can increase binding affinity.
Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound. mdpi.com
Synthetic Handle: Bromo-substituted pyrrolo[2,3-b]pyrazines, such as 3-bromo-5H-pyrrolo[2,3-b]pyrazine, serve as crucial synthetic intermediates. mdpi.com The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the introduction of diverse aryl or heteroaryl groups to explore different regions of the kinase binding pocket and optimize activity. mdpi.comnih.gov For example, replacing the bromine with a pyrazole (B372694) ring has been shown to yield highly potent FGFR inhibitors. mdpi.com
Nitro Substitution: The impact of a nitro group is complex and highly dependent on its position and the electronic environment of the molecule.
Steric and Geometric Factors: The orientation of the nitro group relative to the plane of the aromatic rings is a critical factor influencing biological activity. researchgate.net Groups oriented perpendicular to the aromatic plane often exhibit weaker activity compared to those that are coplanar. researchgate.net In the case of the 7-nitro position on the pyrrole (B145914) ring, its electronic influence on the pyrazine (B50134) hinge-binding nitrogens would be a key determinant of activity.
The combination of a bromine atom at the 2-position and a nitro group at the 7-position creates a unique electronic and steric profile that can be tailored for specific biological targets.
Rational Design Approaches Guided by Structural Data (e.g., Co-crystal Structures)
Rational, structure-based drug design is a powerful strategy for optimizing the potency and selectivity of pyrrolo[2,3-b]pyrazine derivatives. This approach relies on detailed three-dimensional information of the target protein, often obtained from X-ray co-crystal structures of the protein bound to an inhibitor. mdpi.com
The process typically begins with a "hit" compound, which may have modest activity. mdpi.comnih.gov By obtaining a co-crystal structure of this initial ligand bound to the target kinase, researchers can visualize the precise binding mode, including key hydrogen bonds, hydrophobic interactions, and van der Waals contacts. mdpi.com This structural information provides a blueprint for targeted modifications.
For instance, in the development of FGFR inhibitors, a co-crystal structure of a related scaffold with FGFR1 revealed novel binding interactions that could be optimized. mdpi.com This knowledge guided the strategic modification of the 5H-pyrrolo[2,3-b]pyrazine scaffold, leading to the synthesis of derivatives with significantly improved potency. mdpi.comnih.gov The structural data allows medicinal chemists to:
Identify unoccupied pockets in the binding site that can be filled by adding or extending substituents.
Optimize existing interactions by modifying functional groups to improve hydrogen bonding or hydrophobic contacts.
Design out undesirable interactions or steric clashes that may limit affinity.
Enhance selectivity by designing substituents that interact with residues unique to the target kinase and not present in closely related off-target kinases.
This iterative cycle of design, synthesis, biological evaluation, and structural analysis accelerates the development of potent and selective drug candidates. mdpi.com
Modulation of Kinase Activity by Pyrrolo[2,3-b]pyrazine Scaffolds
The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be a versatile platform for the development of inhibitors against a wide range of protein kinases implicated in diseases such as cancer. researchgate.netmdpi.com Its effectiveness stems from its function as an ATP-competitive inhibitor, binding to the highly conserved ATP pocket in the kinase domain.
Derivatives of this scaffold have demonstrated potent inhibitory activity against several important kinase families:
Fibroblast Growth Factor Receptors (FGFRs): A number of potent FGFR inhibitors have been developed based on the 5H-pyrrolo[2,3-b]pyrazine core. mdpi.comnih.gov Optimized compounds have shown IC₅₀ values in the low nanomolar range against FGFR1. mdpi.com
Janus Kinases (JAKs): The related pyrrolo[2,3-d]pyrimidine scaffold is found in the approved JAK1/2 inhibitor Ruxolitinib, highlighting the utility of this class of heterocycles for targeting the JAK family. nih.gov
Serine/Threonine Kinases: The pyrrolo[2,3-b]pyrazine scaffold has been investigated for its potential to inhibit serine/threonine kinases, which play a key role in bacterial pathogenesis and other cellular processes. mdpi.comresearchgate.net
Other Tyrosine Kinases: The broader family of pyrrolopyrimidines has been successfully used to develop inhibitors for numerous other tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and RET kinase. rjeid.comnih.govnih.gov
The table below summarizes the kinase inhibitory activity of selected pyrrolo[2,3-b]pyrazine and related derivatives, illustrating the potency that can be achieved through scaffold optimization.
| Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 5H-pyrrolo[2,3-b]pyrazine derivative | FGFR1 | 0.6 | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine derivative | EGFR (T790M mutant) | 0.21 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative | EGFR (wild-type) | 22 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative | RET (wild-type) | <10 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative | RET (V804M mutant) | <10 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine (Ruxolitinib) | JAK1 | ~3 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine (Ruxolitinib) | JAK2 | ~3 | nih.gov |
Influence of Molecular Modifications on Cellular Pathway Engagement
The inhibition of a specific kinase by a pyrrolo[2,3-b]pyrazine derivative translates into the modulation of downstream cellular signaling pathways, ultimately leading to a cellular response. Molecular modifications to the inhibitor directly influence which pathways are engaged and the magnitude of the response.
Induction of Apoptosis: Many kinase inhibitors, including those based on pyrrolo-pyrazine scaffolds, exert their anti-cancer effects by inducing programmed cell death, or apoptosis. By blocking the activity of pro-survival kinases, these compounds can disrupt the signaling balance within the cell, leading to the activation of apoptotic pathways. For instance, certain 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives, designed as Topoisomerase II inhibitors, have been shown to induce apoptosis in HL-60 tumor cells. nih.gov
Cell Cycle Arrest: Kinases are critical regulators of the cell cycle. Inhibition of key cell cycle kinases can halt cell proliferation by causing the cells to arrest at specific checkpoints (e.g., G0/G1 or G2/M phase). mdpi.com This prevents the cell from proceeding with DNA replication and division. Studies on novel halogenated pyrrolo[2,3-d]pyrimidine derivatives showed that they can impede cancer cells in the G0–G1 phase, effectively preventing them from entering the S phase and leading to cell death. mdpi.com
Inhibition of Cell Migration and Invasion: The development of potent and selective inhibitors can also impact pathways involved in cell motility. A lead compound based on the pyrrolo[2,3-d]pyrimidine scaffold demonstrated the ability to inhibit the migration of tumor cells, a crucial process in cancer metastasis. nih.gov
The specific cellular outcome depends on the inhibitor's selectivity profile. A highly selective inhibitor will primarily affect pathways downstream of its intended target, whereas a multi-targeted inhibitor may engage several pathways simultaneously. The rational design and modification of the this compound structure would therefore be aimed at achieving a desired cellular pathway engagement profile, whether it is potent apoptosis induction, cell cycle arrest, or inhibition of metastasis, by selectively targeting the relevant kinases.
Advanced Applications in Materials Science and Chemical Processes
Potential in Organic Electronics and Optoelectronic Materials
The pyrrolo[2,3-b]pyrazine core is a classic example of an electron donor-acceptor (D-A) system contained within a single fused structure. This intrinsic electronic architecture is the foundation for its potential use in a variety of organic electronic and optoelectronic devices. The introduction of a bromine atom provides a reactive handle for further molecular engineering, while the potent electron-withdrawing nitro group can significantly modulate the material's electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Role in Dye-Sensitized Solar Cells (DSSC)
Pyrazine-based compounds are actively investigated as sensitizers in Dye-Sensitized Solar Cells (DSSCs), a promising technology for solar energy conversion. rsc.org In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor material like titanium dioxide (TiO₂). The performance of the cell is heavily dependent on the dye's light-harvesting efficiency, its ability to inject electrons, and its electrochemical stability.
Derivatives of the pyrrolo[2,3-b]pyrazine scaffold fit well into the common donor-π-acceptor (D-π-A) design for metal-free organic sensitizers. rsc.org In this model, the pyrrolopyrazine core can act as an electron-accepting unit or a π-bridge that facilitates intramolecular charge transfer (ICT) upon photoexcitation. The presence of the strongly electron-withdrawing nitro group in 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine would enhance the acceptor character of the pyrazine (B50134) ring, which is crucial for efficient charge separation. Theoretical studies on related pyrazine-based dyes have shown that such modifications can lead to a desirable red shift in the absorption spectrum, allowing the dye to harvest a broader range of sunlight. rawdatalibrary.net
Furthermore, the bromine atom at the 2-position allows for the attachment of various donor groups or anchoring moieties through well-established cross-coupling reactions. This enables the systematic tuning of the dye's properties to optimize its performance within a DSSC device. Theoretical and experimental studies on related structures have demonstrated that modifying the donor and acceptor units allows for precise control over the HOMO and LUMO energy levels, ensuring efficient electron injection into the semiconductor's conduction band and effective regeneration of the dye by the electrolyte. nih.govresearchgate.net
Semi-Conducting Properties of Pyrrolo[2,3-b]pyrazine Derivatives
The inherent donor-acceptor nature of the pyrrolo[2,3-b]pyrazine scaffold also suggests its potential for use in organic semiconductors. Materials with both electron-donating (pyrrole) and electron-accepting (pyrazine) components can often support the transport of both holes and electrons, a property known as ambipolar transport. This is highly desirable for applications in organic thin-film transistors (OTFTs) and other electronic devices.
Research on related fused-ring systems has demonstrated this potential. For instance, conjugated polymers incorporating dipyrrolo[2,3-b:2′,3′-e]pyrazine-2,6(1H,5H)-dione have been shown to exhibit ambipolar transport in OTFTs with respectable charge carrier mobilities. rsc.org Similarly, derivatives of pyrido[2,3-b]pyrazine (B189457), a structurally analogous system, have been designed as D-A-D molecules that show low band gaps and HOMO/LUMO energy levels suitable for ambipolar materials. nih.gov These materials are also explored for their emissive properties in organic light-emitting diodes (OLEDs). rsc.org
Catalytic Applications and Ligand Design
The nitrogen atoms within the pyrazine ring of the 5H-pyrrolo[2,3-b]pyrazine scaffold possess lone pairs of electrons, allowing them to act as Lewis bases and coordinate with metal centers. This fundamental property opens the door for applications in catalysis and ligand design. The specific electronic and steric environment of the pyrrolopyrazine core can be tailored to create ligands that stabilize catalytic metal species and influence their reactivity.
While the primary research focus on pyrrolopyrazine derivatives has been in medicinal chemistry as kinase inhibitors, nih.govresearchgate.netresearchgate.net the principles of molecular recognition are transferable to catalyst design. The ability to functionalize the scaffold at multiple positions allows for the creation of monodentate, bidentate, or polydentate ligands. For example, pyrazine itself has been used as a bridging ligand to construct complex molecular architectures with platinum(II) ions. nih.gov
The this compound molecule could serve as a scaffold for novel ligands. The nitrogen atoms of the pyrazine ring provide coordination sites, while the bromo and nitro groups electronically tune the ligand's properties. The nitro group's strong electron-withdrawing effect would decrease the electron density on the pyrazine nitrogens, modifying their coordination strength. The bromine atom can be substituted with other functional groups capable of metal coordination, potentially leading to the design of pincer-type or other multidentate ligands for transition metal catalysis.
Use as Building Blocks in Complex Molecular Architectures
Perhaps the most immediate and versatile application of this compound is its use as a functionalized building block in organic synthesis. The presence of a bromine atom, a nitro group, and reactive N-H and C-H sites provides multiple handles for constructing more complex molecules through various synthetic transformations.
The bromine atom at the 2-position is particularly significant. Halogenated aromatic and heteroaromatic compounds are key intermediates in transition metal-catalyzed cross-coupling reactions. This bromine atom can readily participate in reactions such as:
Suzuki Coupling: Reaction with boronic acids to form C-C bonds, attaching new aryl or alkyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a common method for linking donor groups in electronic materials. nih.gov
Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds, extending the π-conjugation of the system.
Stille Coupling: Reaction with organostannanes to form C-C bonds.
These reactions provide a powerful toolkit for integrating the pyrrolopyrazine core into polymers, dendrimers, and complex molecular architectures designed for specific functions in materials science. The nitro group is also a versatile functional handle; it can be reduced to an amino group, which can then be further modified, or it can be used to direct the regioselectivity of other reactions. frontiersin.org The availability of various functionalized pyrrolo[2,3-b]pyrazine building blocks underscores their utility in synthetic chemistry. bldpharm.comfrontierspecialtychemicals.combldpharm.com
Theoretical Consideration in Green Energy Systems (e.g., Photo-oxidation)
Theoretical and computational studies are crucial for predicting the behavior of molecules in energy-related applications and for guiding the design of new materials. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to calculate the electronic structure, absorption spectra, and charge transfer properties of molecules like pyrrolopyrazine derivatives. nih.govrsc.orgnih.gov
In the context of green energy, these calculations can predict a molecule's suitability for applications such as photocatalysis. For instance, a theoretical study on the related pyrido[2,3-b]pyrazine molecule complexed with methanol (B129727) investigated the mechanism of photo-oxidation. rsc.org The study highlighted the role of an excited-state Proton-Coupled Electron Transfer (PCET) process, which is a key step in many chemical reactions relevant to green hydrogen production. The efficiency of the process was found to depend on the specific nitrogen atom involved in hydrogen bonding, demonstrating how subtle structural changes can have a large impact on reactivity. rsc.org
For this compound, theoretical calculations would be invaluable. DFT could predict its HOMO-LUMO gap, which correlates with its photophysical properties and chemical reactivity. nih.gov The calculations could also model how the electron-withdrawing nitro group affects the energy of the excited states involved in photocatalytic cycles. By simulating its interaction with substrates like water or methanol, researchers could assess its potential as a photocatalyst for reactions such as water splitting or CO₂ reduction, guiding future experimental work in sustainable energy systems.
Future Directions and Emerging Research Perspectives
Development of Novel and Sustainable Synthetic Routes for 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine
The synthesis of functionalized pyrrolo[2,3-b]pyrazines is an area of active research. researchgate.net For the specific synthesis of this compound, multi-step synthetic sequences are likely required, starting from simpler pyrazine (B50134) or pyrrole (B145914) precursors. Future research will likely focus on developing more efficient, sustainable, and economically viable synthetic routes.
Key areas for development include:
Greener Solvents and Catalysts: Moving away from hazardous solvents and reagents towards more environmentally benign alternatives is a major goal in modern organic synthesis. Research into using water, ethanol, or other green solvents, perhaps in conjunction with microwave or ultrasound-assisted synthesis, could lead to more sustainable production methods. mdpi.com
One-Pot Syntheses: Designing a synthetic cascade where multiple transformations occur in a single reaction vessel without the need for intermediate purification would significantly improve efficiency and reduce waste.
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. This would be particularly advantageous for nitration reactions, which can be highly exothermic.
C-H Activation: Direct functionalization of the pyrrolo[2,3-b]pyrazine core through C-H activation would be a highly atom-economical approach to introduce the bromo and nitro groups, avoiding the need for pre-functionalized starting materials.
A hypothetical sustainable synthetic approach is outlined in the table below.
| Step | Description | Sustainability Aspect |
| 1 | Synthesis of the core 5H-pyrrolo[2,3-b]pyrazine | Use of a bio-based starting material or a catalytic cyclization reaction. |
| 2 | Regioselective Nitration at C7 | Employment of a solid-supported nitrating agent for easy removal and recycling. |
| 3 | Regioselective Bromination at C2 | Use of a milder brominating agent like N-bromosuccinimide (NBS) in a green solvent. |
Exploration of Undiscovered Chemical Reactivity and Transformation Pathways
The reactivity of this compound is dictated by the electronic properties of the pyrrolo[2,3-b]pyrazine core and the influence of the electron-withdrawing nitro group and the bromine substituent. The bromine atom at the 2-position, in particular, serves as a versatile handle for a variety of cross-coupling reactions.
Future research should explore:
Cross-Coupling Reactions: The bromine atom can be readily displaced through Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to introduce a wide array of functional groups, including aryl, alkyl, alkynyl, and amino moieties. This would allow for the generation of a diverse library of derivatives for biological screening.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group can activate the ring system towards nucleophilic attack, potentially allowing for the displacement of the bromine atom or other leaving groups under specific conditions.
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation would significantly alter the electronic properties of the molecule and open up new avenues for derivatization.
Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel and previously inaccessible transformations of the pyrrolo[2,3-b]pyrazine core.
Advanced Computational Tools for Predictive Design and Mechanism Elucidation
Computational chemistry offers powerful tools for understanding the properties of molecules and predicting their behavior. rsc.org For this compound, computational methods can be employed to:
Predict Reactivity: Density Functional Theory (DFT) calculations can be used to determine the electron density at different positions of the molecule, thereby predicting the most likely sites for electrophilic and nucleophilic attack. nih.gov This can guide the design of new synthetic reactions.
Elucidate Reaction Mechanisms: Computational modeling can help to understand the step-by-step mechanism of chemical reactions, including the identification of transition states and intermediates. mdpi.com
Predict Spectroscopic Properties: Calculation of NMR, IR, and UV-Vis spectra can aid in the characterization of the compound and its derivatives.
Molecular Docking: If a biological target is identified, molecular docking simulations can predict how the molecule binds to the active site of a protein, providing insights into its potential mechanism of action. nih.gov
Diversification of Functional Applications Beyond Current Scope
While pyrrolopyrazines are well-known for their potential as kinase inhibitors in medicinal chemistry, the unique substitution pattern of this compound may lend itself to other applications. researchgate.netpreprints.orgmdpi.com
Potential areas for exploration include:
Materials Science: The planar, electron-deficient nature of the aromatic system could make it a candidate for use in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Agrochemicals: Many heterocyclic compounds find use as herbicides, fungicides, or insecticides. The biological activity of this compound could be screened against various agricultural pests and pathogens.
Chemical Sensing: The nitroaromatic moiety could potentially be used in the development of chemical sensors, for example, for the detection of explosive materials or other analytes through fluorescence quenching or colorimetric changes.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical research and drug discovery. researchgate.netproquest.com In the context of this compound and its derivatives, AI and ML can be applied to:
Predictive Modeling: ML algorithms can be trained on existing data for similar compounds to predict biological activity, toxicity, and physicochemical properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). researchgate.net This can help to prioritize which derivatives to synthesize and test.
De Novo Drug Design: Generative models can be used to design novel molecules with desired properties based on the this compound scaffold.
Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule and its analogs.
High-Throughput Screening Analysis: ML can be used to analyze the large datasets generated from high-throughput screening assays to identify structure-activity relationships (SAR).
The integration of these computational and data-driven approaches will undoubtedly accelerate the exploration and optimization of this compound and its derivatives for a wide range of applications.
Q & A
What are the regioselective challenges in synthesizing 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine, and how can they be resolved experimentally?
Level: Advanced
Answer:
Regioselectivity in pyrrolopyrazine bromination and nitration is influenced by electronic and steric factors. For bromination, N-bromosuccinimide (NBS) in DMF at 0–25°C typically targets the 2-position due to the electron-rich pyrrole ring . Nitration at the 7-position requires careful control of nitric acid concentration and temperature to avoid over-nitration. Key steps:
- Regioselective bromination: Monitor reaction progress via HPLC to confirm single-isomer formation .
- Nitration optimization: Use low temperatures (0–5°C) and stoichiometric HNO₃ in H₂SO₄ to direct nitration to the pyrazine ring .
- Validation: Confirm regiochemistry via 2D NMR (NOESY for spatial proximity) and X-ray crystallography .
How can computational modeling predict the interaction of this compound with kinase targets like FGFR?
Level: Advanced
Answer:
Density Functional Theory (DFT) and molecular docking simulate binding affinities. The bromine atom acts as a hydrogen bond acceptor, while the nitro group enhances electrophilicity. Steps:
DFT optimization: Calculate electrostatic potential maps to identify reactive sites .
Docking studies (e.g., AutoDock Vina): Align the compound with FGFR’s ATP-binding pocket, focusing on interactions between the nitro group and hinge-region residues (e.g., Ala564 in FGFR1) .
MD simulations: Assess stability of the ligand-receptor complex over 100 ns trajectories .
Contradictions: Experimental IC₅₀ values may conflict with computational predictions due to solvent effects; validate via kinase inhibition assays .
What spectroscopic techniques are critical for characterizing this compound?
Level: Basic
Answer:
- ¹H/¹³C NMR: Identify substituent positions. The pyrrole proton (H-3) appears downfield (δ 8.2–8.5 ppm) due to deshielding by the nitro group. Bromine causes splitting in adjacent carbons (C-2: δ 115–120 ppm) .
- HRMS: Confirm molecular ion ([M+H]⁺ expected at m/z 286.96 for C₆H₃BrN₄O₂) and isotopic pattern (1:1 for Br) .
- IR: Nitro group vibrations at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .
How does the electronic nature of substituents influence the reactivity of pyrrolo[2,3-b]pyrazine derivatives in cross-coupling reactions?
Level: Advanced
Answer:
The bromine atom at C-2 facilitates Suzuki-Miyaura couplings, while the nitro group at C-7 deactivates the pyrazine ring toward electrophilic substitution. Key considerations:
- Buchwald-Hartwig amination: Use Pd(dba)₂/XPhos with aryl amines at 80–100°C for C-2 functionalization .
- SNAr reactivity: Nitro groups enhance leaving-group ability at C-7; substitute with thiols or amines under basic conditions (e.g., K₂CO₃ in DMF) .
- Contradictions: Steric hindrance from the nitro group may reduce yields in Sonogashira couplings; optimize with bulky ligands (e.g., PtBu₃) .
What strategies mitigate cytotoxicity in pyrrolo[2,3-b]pyrazine-based kinase inhibitors during preclinical studies?
Level: Advanced
Answer:
- Prodrug design: Mask the nitro group as a protected amine (e.g., Boc) to reduce off-target effects .
- Structural analogs: Replace bromine with less reactive substituents (e.g., CF₃) while maintaining FGFR binding .
- In vitro screening: Test against HEK293 and HepG2 cells using MTT assays. IC₅₀ values >10 μM indicate acceptable cytotoxicity .
How can conflicting crystallographic data on pyrrolo[2,3-b]pyrazine derivatives be resolved?
Level: Advanced
Answer:
- Refinement tools: Use SHELXL for high-resolution data (R-factor <5%) and Olex2 for disorder modeling .
- Validation metrics: Check R-free values and electron density maps (e.g., omit maps for nitro group placement) .
- Collaborative databases: Cross-reference with Cambridge Structural Database (CSD) entries for similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
